molecular formula C8H10ClN3S B1421090 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1239692-57-9

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1421090
M. Wt: 215.7 g/mol
InChI Key: SMWBBFQQVBRNNP-UHFFFAOYSA-N
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Description

“4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H9N3S•HCl and a molecular weight of 215.70 .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride”, often involves a two-step reaction . The first step is the synthesis of certain derivatives by stirring a mixture of specific compounds in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” is characterized by its molecular formula C8H9N3S•HCl . Further details about its molecular structure would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride” include its molecular formula C8H9N3S•HCl and a molecular weight of 215.70 . Further details about its physical and chemical properties would require more specific information or advanced analytical techniques.

Scientific Research Applications

Synthesis and Characterization

  • A study by Gomha, Edrees, and Altalbawy (2016) focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety for potential anti-tumor agents, highlighting its application in developing cancer therapeutics (Gomha, Edrees, & Altalbawy, 2016).
  • Gein and Mar'yasov (2015) reported on the reactions of heterocyclic compounds, including those with the thiophene moiety, demonstrating the compound's role in the synthesis of complex molecular structures (Gein & Mar'yasov, 2015).

Antimicrobial and Antidepressant Activity

  • Mathew, Suresh, and Anbazhagan (2014) studied derivatives of phenyl-3-(thiophen-2-yl) pyrazoles for their antidepressant activity, suggesting its potential in psychiatric medication development (Mathew, Suresh, & Anbazhagan, 2014).
  • Ashok et al. (2016) synthesized hybrid compounds containing thiophene scaffolds, showing significant antimicrobial activity, indicating its use in developing new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Molecular Structure and Reactions

  • Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds, showing the versatility of thiophene derivatives in chemical syntheses (Roman, 2013).
  • Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural thiazoles, providing insight into the molecular structure of thiophene-based compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antitumor and Anticancer Research

  • Safaa I. Elewa et al. (2020) synthesized pyrazoline-based thiazole derivatives and evaluated their antimicrobial, antifungal, and anticancer activities, demonstrating the compound's potential in cancer research (Elewa, Mansour, Nassar, & Mekawey, 2020).

properties

IUPAC Name

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWBBFQQVBRNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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